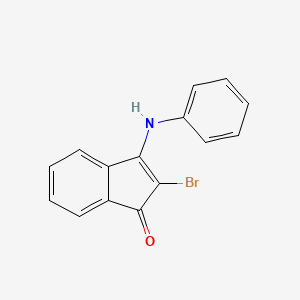

2-Bromo-3-(phenylamino)inden-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

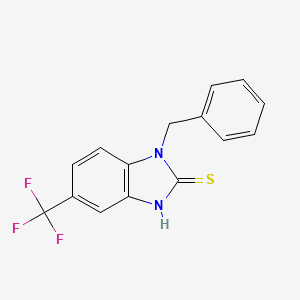

2-Bromo-3-(phenylamino)inden-1-one is an indenone derivative with the molecular formula C15H10BrNO and a molecular weight of 300.15 . It has been studied for its potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds, such as thiazole and formazan linked to 5-Bromo-indan, has been reported . These compounds were synthesized and their structures were confirmed based on all possible analytical techniques . The size of the tested derivatives was calculated from the XRD technique .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom, a phenylamino group, and an inden-1-one group . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.15 . Further physical and chemical properties such as melting point, boiling point, and density would require specific experimental data.Aplicaciones Científicas De Investigación

Generation and Trapping of Isoindenones

Inden-2-one derivatives, closely related to 2-Bromo-3-(phenylamino)inden-1-one, are generated through reactions with cesium fluoride and can be efficiently trapped in both intra- and inter-molecular additions. This process highlights the utility of such compounds in synthetic chemistry for generating complex molecular structures through controlled reactions (Jones & Ryder, 1997).

Building Blocks in Organic Synthesis

1-Bromo-3-buten-2-one, while not the same, provides insights into the use of brominated compounds as building blocks in organic synthesis, including reductions to corresponding alcohols, formations of aza-heterocycles, and carbocycles. This research underscores the versatility of brominated organics in synthesizing complex molecular frameworks (Westerlund, Gras, & Carlson, 2001).

Synthesis of Constrained α-Amino Acid Derivatives

3-Phenylamino-5-bromo-2-pyrone undergoes Diels–Alder cycloadditions with electron-deficient dienophiles to produce stereochemically defined cycloadducts, which are then opened to yield constrained α-amino acid derivatives. This method illustrates the strategic use of brominated compounds in synthesizing biologically relevant molecules (Kim, Lee, Kang, & Cho, 2004).

Synthesis of Indenyl Metal Compounds

Oxidative addition of 1-bromo-1H-indene to metal complexes is a method for the preparation of indenyl compounds, showcasing the reactivity of brominated indenes towards forming organometallic complexes, which are important in catalysis and materials science (Honzíček, Mukhopadhyay, & Romão, 2010).

Palladium-Catalyzed Synthesis

Pd-catalyzed one-pot borylation/intramolecular asymmetric arylation on α-ketiminoamides demonstrates innovative approaches to synthesizing chiral 3-amino-2-oxindoles, highlighting the utility of brominated compounds in facilitating complex chemical transformations (Marques, Lawrence, & Burke, 2017).

Mecanismo De Acción

Target of Action

Indole derivatives, like “2-Bromo-3-(phenylamino)inden-1-one”, are known to interact with a variety of biological targets due to their versatile structure . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Análisis Bioquímico

Biochemical Properties

Indole derivatives, which 2-Bromo-3-(phenylamino)inden-1-one is a part of, are known to possess various biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-anilino-2-bromoinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(13)18/h1-9,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWSGIDEQKXYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone](/img/structure/B2709213.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)

![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)

![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)

![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)